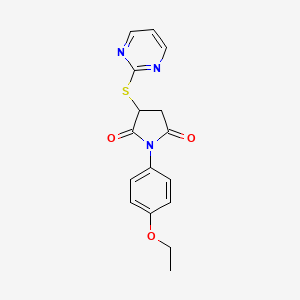
1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyrimidinylsulfanyl group, and a pyrrolidine-2,5-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of a suitable precursor, such as a diacid or diamide, under acidic or basic conditions to form the pyrrolidine-2,5-dione ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a nucleophile, such as an amine or thiol, to form the desired product.
Attachment of the Pyrimidinylsulfanyl Group: This step involves the reaction of a pyrimidinylsulfanyl precursor with the intermediate compound obtained from the previous step. Common reagents for this reaction include thiols, disulfides, or sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide. This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the pyrimidinylsulfanyl group to a thiol or sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxyphenyl or pyrimidinylsulfanyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, thiols, amines, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound may be used as a probe to study enzyme activity, protein interactions, or cellular pathways.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry: In industrial applications, the compound can be used in the development of new materials, catalysts, or chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the target, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary based on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
1-(4-Ethoxyphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione: This compound has a pyridinylsulfanyl group instead of a pyrimidinylsulfanyl group, which may influence its interactions with biological targets.
1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)piperidine-2,5-dione: This compound has a piperidine ring instead of a pyrrolidine ring, which may alter its chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-pyrimidin-2-ylsulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-2-22-12-6-4-11(5-7-12)19-14(20)10-13(15(19)21)23-16-17-8-3-9-18-16/h3-9,13H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRHYAAWAHXBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


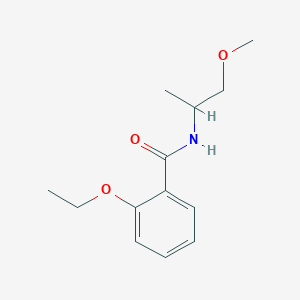
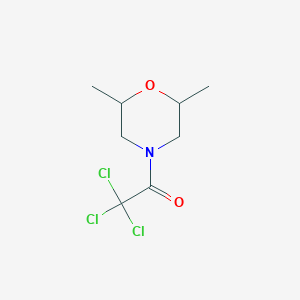
![N-[(3,4-dichlorophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B3955964.png)
![2-morpholin-4-yl-N-[(1-phenylcyclopentyl)methyl]acetamide;hydrochloride](/img/structure/B3955975.png)
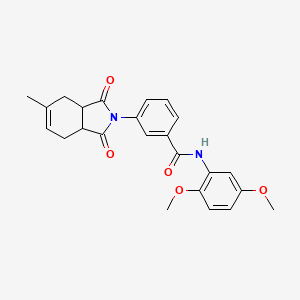
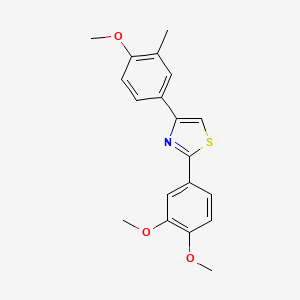
![methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B3955993.png)
![2-chloro-5-iodo-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B3956004.png)
![N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-4-chlorobenzamide](/img/structure/B3956007.png)
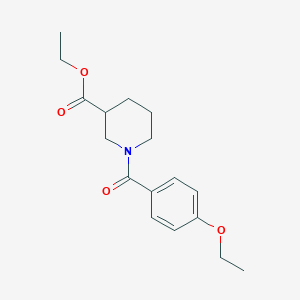
![N-(4-{[7-(diethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenyl)acetamide](/img/structure/B3956025.png)
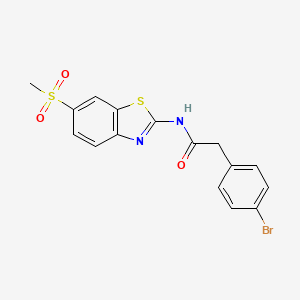
![5-(4-chlorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B3956027.png)
![5-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3956048.png)
